4-(2,5-Dimethylthiophen-3-yl)piperidine is a chemical compound characterized by its unique structure, which combines a piperidine ring with a 2,5-dimethylthiophene moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential applications in pharmaceuticals.
Source: The compound can be synthesized from various precursors, including piperidine derivatives and thiophenes. Its molecular formula is and it has a molecular weight of approximately 189.25 g/mol.
Classification: It falls under the category of heterocyclic compounds, specifically those containing both nitrogen (from the piperidine) and sulfur (from the thiophene). This classification is important for understanding its chemical behavior and potential reactivity.
The synthesis of 4-(2,5-Dimethylthiophen-3-yl)piperidine can be achieved through several methods:
These methods require careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity.
The molecular structure of 4-(2,5-Dimethylthiophen-3-yl)piperidine can be described as follows:
This structure indicates potential sites for further chemical modification or interaction with biological targets.
4-(2,5-Dimethylthiophen-3-yl)piperidine can participate in various chemical reactions:
Technical details regarding these reactions often involve specific reagents and conditions tailored to achieve desired outcomes efficiently.
The mechanism of action for compounds like 4-(2,5-Dimethylthiophen-3-yl)piperidine typically involves interactions with biological targets such as enzymes or receptors:
Data on binding affinities and inhibition constants would provide insight into its pharmacological potential.
Relevant data on melting point, boiling point, and density may vary based on purity and synthesis method but are crucial for practical applications.
4-(2,5-Dimethylthiophen-3-yl)piperidine has several scientific uses:
Piperidine stands as one of the most fundamental nitrogen-containing heterocycles in medicinal chemistry, with its integration into pharmaceuticals tracing back to the mid-20th century. By the 1980s, piperidine derivatives became critical structural components in several therapeutic classes, notably within beta-lactam antibiotics, cephalosporins, and synthetic opioids. For instance, second- and third-generation cephalosporins like cefepime (approved 1996) incorporated N-methylpiperidine groups to enhance blood-brain barrier penetration and Gram-negative coverage [2]. Concurrently, the 4-anilidopiperidine scaffold emerged as a revolutionary platform for opioid analgesics, exemplified by fentanyl (1968) and its derivatives (sufentanil, alfentanil, remifentanil). These compounds leveraged the piperidine ring’s capacity to engage the μ-opioid receptor with 50–100× greater potency than morphine due to optimal spatial orientation of pharmacophoric elements [1].
The 21st century witnessed piperidine’s expansion into kinase inhibitors, antivirals, and oncology therapeutics. Modern piperidine-containing drugs like the CDK4/6 inhibitor palbociclib exploit the ring’s conformational rigidity to target protein allosteric sites. Statistical analysis reveals piperidine appears in ~17% of FDA-approved small-molecule drugs since 2010, underscoring its versatility in addressing diverse biological targets [5] [7].
Table 1: Evolution of Key Piperidine-Containing Pharmacophores
Era | Representative Drug | Therapeutic Class | Role of Piperidine |
---|---|---|---|
1960s–1980s | Fentanyl | Synthetic Opioid Analgesic | μ-opioid receptor binding core |
1980s–1990s | Cefepime | 4th-Gen Cephalosporin | Enhances Gram-negative penetration |
1990s–2000s | Pramipexole | Dopamine Agonist | Dopamine D3 receptor specificity |
2000s–Present | Palbociclib | CDK4/6 Inhibitor (Oncology) | Kinase hinge region binding |
2010s–Present | HIV-1 NNRTIs (e.g., 15a·HCl) | Antiviral | Allosteric inhibition of reverse transcriptase |
4-(2,5-Dimethylthiophen-3-yl)piperidine represents a strategic hybrid architecture merging piperidine’s receptor-binding proficiency with thiophene’s pharmacokinetic enhancing properties. This compound features a meta-substituted thiophene linked directly to the piperidine C4 position—a design that confers three distinct advantages:
This scaffold’s versatility is demonstrated in its applications across multiple drug classes. In HIV therapy, piperidine-thiophene hybrids inhibit NNRTIs by wedging into the hydrophobic pocket of reverse transcriptase, with dimethylthiophene enhancing van der Waals contacts with residues Tyr181/Tyr188 [6]. In oncology, analogous structures show PI3Kα inhibition (IC₅₀ = 0.32 nM) by exploiting thiophene’s sulfur for pseudo-covalent interactions with catalytic lysines [7] [8].
Table 2: Physicochemical Properties of 4-(2,5-Dimethylthiophen-3-yl)piperidine
Property | Value/Range | Impact on Drug Design |
---|---|---|
Molecular Weight | 195.3 g/mol | Ideal for BBB penetration (<500 Da) |
cLogP | 2.8–3.2 | Balanced lipophilicity for cellular uptake |
pKa (Piperidine N) | 10.1–10.5 | Moderates base strength to reduce off-target binding |
TPSA | 12.5 Ų | Low polar surface area enhances membrane diffusion |
H-Bond Acceptors | 1 (tertiary amine) | Minimizes non-specific solvation |
H-Bond Donors | 0 | Facilitates passive diffusion |
The fusion of 2,5-dimethylthiophene with piperidine creates a privileged scaffold with demonstrable efficacy across antiviral, antibacterial, and anticancer domains. Synthetic accessibility via modular approaches enables rapid diversification:
Antiviral Applications: In HIV-1 treatment, piperidine-substituted thiophene[3,2-d]pyrimidines (e.g., compound 15a·HCl) exhibit picomolar activity against mutant strains (K103N, Y181C). The dimethylthiophene moiety increases hydrophobic contact surface area with the NNIBP by 38% compared to phenyl analogues, improving resistance profiles [6]. Metabolic stability is enhanced as thiophene blocks CYP3A4-mediated N-dealkylation of piperidine—a primary degradation pathway for earlier NNRTIs like nevirapine [6] [9].
Oncology Therapeutics: Thiophene-piperidine cores serve as kinase hinge-binding motifs in PI3K/mTOR inhibitors. In derivatives such as gedatolisib (Fig 2a [8]), the thiophene sulfur forms a critical 2.9 Å hydrogen bond with Val882 in PI3Kγ, while the piperidine nitrogen anchors to Asp841 via water-mediated bonding. This dual interaction achieves IC₅₀ values of 10.9 nM against mTOR and 23.8 nM against PI3K—surpassing early inhibitors like GDC-0941 [8] [7].
Antibacterial Hybrids: Though less prevalent than in antivirals, thiophene-piperidine conjugates show promise against multidrug-resistant bacteria. Hybrids embedding this scaffold within quinolone architectures demonstrate DNA gyrase inhibition by intercalating the thiophene between GyrA base pairs, while the piperidine sidechain disrupts GyrB ATPase activity. Such compounds overcome efflux-mediated resistance in P. aeruginosa (MIC = 0.31 μg/mL) [2] [3].
Table 3: Bioactive Applications of 4-(2,5-Dimethylthiophen-3-yl)piperidine Hybrids
Therapeutic Area | Target/Mechanism | Hybrid Structure | Potency Enhancement vs. Non-Hybrid |
---|---|---|---|
Antiviral (HIV-1) | HIV-1 RT/NNIBP | Piperidine-thiophene[3,2-d]pyrimidine | 120-fold ↑ vs. efavirenz (Y181C mutants) |
Anticancer | PI3Kα/mTOR dual inhibition | Gedatolisib-like derivatives | PI3Kα IC₅₀: 0.32 nM (vs. 6.4 nM ZSTK-474) |
Antibacterial | DNA gyrase/topoisomerase IV | Thiophene-piperidinyl fluoroquinolones | MIC = 0.31 μg/mL (vs. 5 μg/mL ciprofloxacin) |
CNS Agents | σ1 Receptor modulation | Dimethylthiophene-piperidine aryl sulfonamides | Ki = 0.8 nM (vs. 12 nM for piperidine alone) |
The scaffold’s synthetic tractability further accelerates optimization. Key routes include:
This hybrid exemplifies modern molecular hybridization—retaining piperidine’s target engagement while thiophene mitigates metabolic liabilities and enhances binding specificity across therapeutic contexts.
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9